molecular formula C8H6BrFO B2761380 7-Bromo-5-fluoro-2,3-dihydro-1-benzofuran CAS No. 1432609-54-5

7-Bromo-5-fluoro-2,3-dihydro-1-benzofuran

Cat. No. B2761380
M. Wt: 217.037
InChI Key: YMTDRJZBYRHXTD-UHFFFAOYSA-N
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Patent
US09290487B2

Procedure details

To the compound (2.5 g, 7.4 mmol) obtained in Step 1, THF (50 mL) was added. At −78° C., a 2.6 M n-butyllithium/n-hexane solution (2.9 mL, 7.5 mmol) was added thereto and stirred for 1 hour, and then stirred at room temperature overnight. The solvent was distilled away under reduced pressure. The resulting residue was subjected to reversed-phase HPLC using ODS as a filler, and eluted with a mixture solution of water and acetonitrile, which contained trifluoroacetic acid at 0.1% (v/v). The target fraction was lyophilized to thus obtain the title compound.
Name
compound
Quantity
2.5 g
Type
reactant
Reaction Step One
Name
Quantity
50 mL
Type
solvent
Reaction Step One
Name
n-butyllithium n-hexane
Quantity
2.9 mL
Type
reactant
Reaction Step Two
Yield
19%

Identifiers

REACTION_CXSMILES
Br[C:2]1[CH:7]=[C:6]([F:8])[CH:5]=[C:4]([Br:9])[C:3]=1[O:10][CH2:11][CH2:12]Cl.C([Li])CCC.CCCCCC>C1COCC1>[Br:9][C:4]1[C:3]2[O:10][CH2:11][CH2:12][C:2]=2[CH:7]=[C:6]([F:8])[CH:5]=1 |f:1.2|

Inputs

Step One
Name
compound
Quantity
2.5 g
Type
reactant
Smiles
BrC1=C(C(=CC(=C1)F)Br)OCCCl
Name
Quantity
50 mL
Type
solvent
Smiles
C1CCOC1
Step Two
Name
n-butyllithium n-hexane
Quantity
2.9 mL
Type
reactant
Smiles
C(CCC)[Li].CCCCCC

Conditions

Stirring
Type
CUSTOM
Details
stirred for 1 hour
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

STIRRING
Type
STIRRING
Details
stirred at room temperature overnight
Duration
8 (± 8) h
DISTILLATION
Type
DISTILLATION
Details
The solvent was distilled away under reduced pressure
WASH
Type
WASH
Details
eluted with a mixture solution of water and acetonitrile, which

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
product
Smiles
BrC1=CC(=CC=2CCOC21)F
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 19%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.